![molecular formula C17H24N2O5S B2420137 1-(4-((4-Methoxy-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)ethanone CAS No. 1172523-49-7](/img/structure/B2420137.png)
1-(4-((4-Methoxy-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)ethanone
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Description
1-(4-((4-Methoxy-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)ethanone is a useful research compound. Its molecular formula is C17H24N2O5S and its molecular weight is 368.45. The purity is usually 95%.
BenchChem offers high-quality 1-(4-((4-Methoxy-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-((4-Methoxy-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Potential Therapeutic Applications
Antihypertensive Agents : The synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, including derivatives with potential antihypertensive activity, has been explored. These compounds have been evaluated for their effectiveness in lowering blood pressure, with some showing promise as alpha-adrenergic blockers, indicating their potential use in hypertension treatment (Caroon et al., 1981).
Antagonists of α1-Adrenoceptors : Compounds such as BMY 7378, which share structural similarities with the subject chemical, have been identified as selective antagonists of the α1D-adrenoceptor subtype. This specificity suggests their potential application in the treatment of disorders related to α1-adrenoceptor activity (Goetz et al., 1995).
Anticancer Activity : Phenylaminosulfanyl-1,4-naphthoquinone derivatives, with structures reminiscent of the core compound, have shown potent cytotoxic activity against various human cancer cell lines, indicating their potential as anticancer agents. Notably, some derivatives demonstrated low toxicity towards normal human kidney cells, highlighting their selectivity (Ravichandiran et al., 2019).
ADMET Profiling : Compounds derived from the chemical structure of interest have undergone ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to determine their suitability for therapeutic use. Studies have shown favorable profiles for central nervous system applications, underscoring the importance of comprehensive pharmacokinetic and pharmacodynamic evaluations (Matera et al., 2018).
Chemical Synthesis and Characterization
- Oxime Derivatives : Research into the conversion of ketones of heterocyclic spiro compounds with barbituric acid moieties into oxime derivatives highlights the versatility of these chemical structures in synthesizing novel compounds. These studies contribute to our understanding of reaction mechanisms and the potential for creating new materials with desirable properties (Rahman et al., 2013).
properties
IUPAC Name |
1-[4-(4-methoxy-3-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5S/c1-13-12-15(4-5-16(13)23-3)25(21,22)19-10-11-24-17(19)6-8-18(9-7-17)14(2)20/h4-5,12H,6-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWXODAHTFOZGKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((4-Methoxy-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)ethanone |
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